molecular formula C24H20FNO5S B2431560 [4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-57-5

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2431560
CAS No.: 1114650-57-5
M. Wt: 453.48
InChI Key: XWZPJHLFLOFECD-UHFFFAOYSA-N
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Description

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO5S and its molecular weight is 453.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features

Mode of Action

Based on its structural similarity to other phenethylamine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can induce conformational changes in the target proteins, altering their activity .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other phenethylamine derivatives , it might influence pathways involving monoamine neurotransmitters

Pharmacokinetics

Its molecular structure suggests that it may be well-absorbed due to its lipophilic nature . The presence of functional groups like the carbonyl group and the sulfur dioxide group may facilitate its metabolism . The impact of these properties on the compound’s bioavailability needs to be investigated.

Result of Action

Based on its structural similarity to other phenethylamine derivatives , it may have potential neuroactive effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s structure and consequently its activity . The presence of other molecules might either facilitate or hinder its interaction with its targets .

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-15-4-6-16(7-5-15)24(27)23-14-26(18-11-19(30-2)13-20(12-18)31-3)21-10-17(25)8-9-22(21)32(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPJHLFLOFECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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